[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]formaldehyde or [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carboxylic acid.
Reduction: [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanol.
Substitution: [4-(Substituted)-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The chloro and fluoroethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can lead to changes in the target’s conformation and function, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanol: Similar structure but with the hydroxymethyl group at the 3-position.
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of [4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol lies in its specific combination of functional groups. The presence of both chloro and fluoroethyl groups provides distinct reactivity and binding properties, making it a versatile compound for various applications. Additionally, the hydroxymethyl group offers opportunities for further chemical modifications, enhancing its utility in synthetic and research contexts.
Properties
IUPAC Name |
[4-chloro-2-(2-fluoroethyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3,11H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOYHONZPKTGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)CO)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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